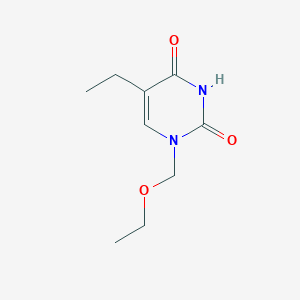
1-Ethoxymethyl-5-ethyluracil
Overview
Description
1-Ethoxymethyl-5-ethyluracil is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
One of the primary applications of 1-Ethoxymethyl-5-ethyluracil is its use as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. Research has demonstrated that analogs of this compound exhibit significant inhibitory activity against HIV-1 and HIV-2. For instance, a study identified several HEPT analogs, including this compound, which showed potent inhibition of viral replication at nanomolar concentrations. These compounds were evaluated using various biological screening assays, including cytopathic effect inhibition assays and biochemical reverse transcriptase inhibition assays .
| Compound Name | Structure | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | Structure | < 10 | Potent NNRTI |
| 6-Benzyl-1-(ethoxymethyl)-5-isopropyluracil | Structure | 20 | Withdrawn due to insufficient efficacy |
Synthesis and Antimicrobial Activity
The synthesis of this compound can be achieved through various chemical pathways, including the reaction of uracil derivatives with ethylating agents. Additionally, compounds derived from this synthesis have been evaluated for antimicrobial properties. Studies have shown that some derivatives possess broad-spectrum antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Synthesis Overview:
- Starting Materials: Uracil derivatives, ethylating agents.
- Reagents: Sodium methoxide, POCl₃.
- Yield: Typically high yields reported.
Structural Studies and Insights
Research involving the structural characterization of this compound has provided insights into its conformational properties. Synthetic DNAs incorporating this compound have been studied to understand their behavior in biological systems. The alternating conformation observed in analogs containing 5-ethyl uracil suggests potential applications in nucleic acid-based technologies .
Case Study 1: HIV Inhibition
A notable case study involved the evaluation of several HEPT analogs, including this compound, for their ability to inhibit HIV replication. The study utilized various assays to measure antiviral activity and found that certain compounds exhibited significant potency against both HIV-1 and HIV-2 strains. This highlights the compound's potential as a therapeutic agent in HIV treatment .
Case Study 2: Antimicrobial Properties
Another case study focused on the antimicrobial evaluation of derivatives synthesized from this compound. The results indicated that specific derivatives demonstrated effective antibacterial activity against a range of bacterial strains, suggesting their utility in developing new antibiotics .
Properties
CAS No. |
136160-48-0 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c1-3-7-5-11(6-14-4-2)9(13)10-8(7)12/h5H,3-4,6H2,1-2H3,(H,10,12,13) |
InChI Key |
VDDLRUOWGAIWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)COCC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













